

Comparative Analysis of DPM-1001 Trihydrochloride Cross-Reactivity with Other Phosphatases

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Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selectivity profile of **DPM-1001 trihydrochloride**, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Understanding the cross-reactivity of a therapeutic candidate is paramount in drug development to anticipate potential off-target effects and to ensure a favorable safety profile. While direct comparative data for DPM-1001 across a wide panel of phosphatases is not readily available in the public domain, valuable insights can be drawn from its closely related analog, trodusquemine (MSI-1436).

DPM-1001 was developed as an analog of trodusquemine, which has been well-characterized for its high selectivity for PTP1B.^{[1][2]} This guide will utilize the publicly available cross-reactivity data for trodusquemine as a surrogate to project the expected selectivity of DPM-1001, coupled with a detailed experimental protocol for assessing phosphatase inhibition and a visualization of the PTP1B signaling pathway.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of trodusquemine (MSI-1436), an analog of DPM-1001, against PTP1B and its highly homologous T-cell protein tyrosine phosphatase (TCPTP).^{[1][3]} The high degree of selectivity observed for trodusquemine is anticipated to be similar for DPM-1001.

Phosphatase Target	Trodusquemine (MSI-1436) IC50 (μM)	Fold Selectivity (TCPTP/PTP1B)
PTP1B	~1	>200
TCPTP	224	1

Note: The IC50 value for DPM-1001 against PTP1B is approximately 100 nM.^[4] The cross-reactivity data presented here is for its analog, trodusquemine.

Experimental Protocols

A detailed understanding of the methodologies used to assess enzyme inhibition is crucial for the interpretation and replication of experimental findings. Below is a representative protocol for a phosphatase activity assay to determine the IC50 values of an inhibitor.

Phosphatase Activity Assay Protocol

This protocol outlines a common method for determining the inhibitory activity of a compound against a specific phosphatase using a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).

Materials:

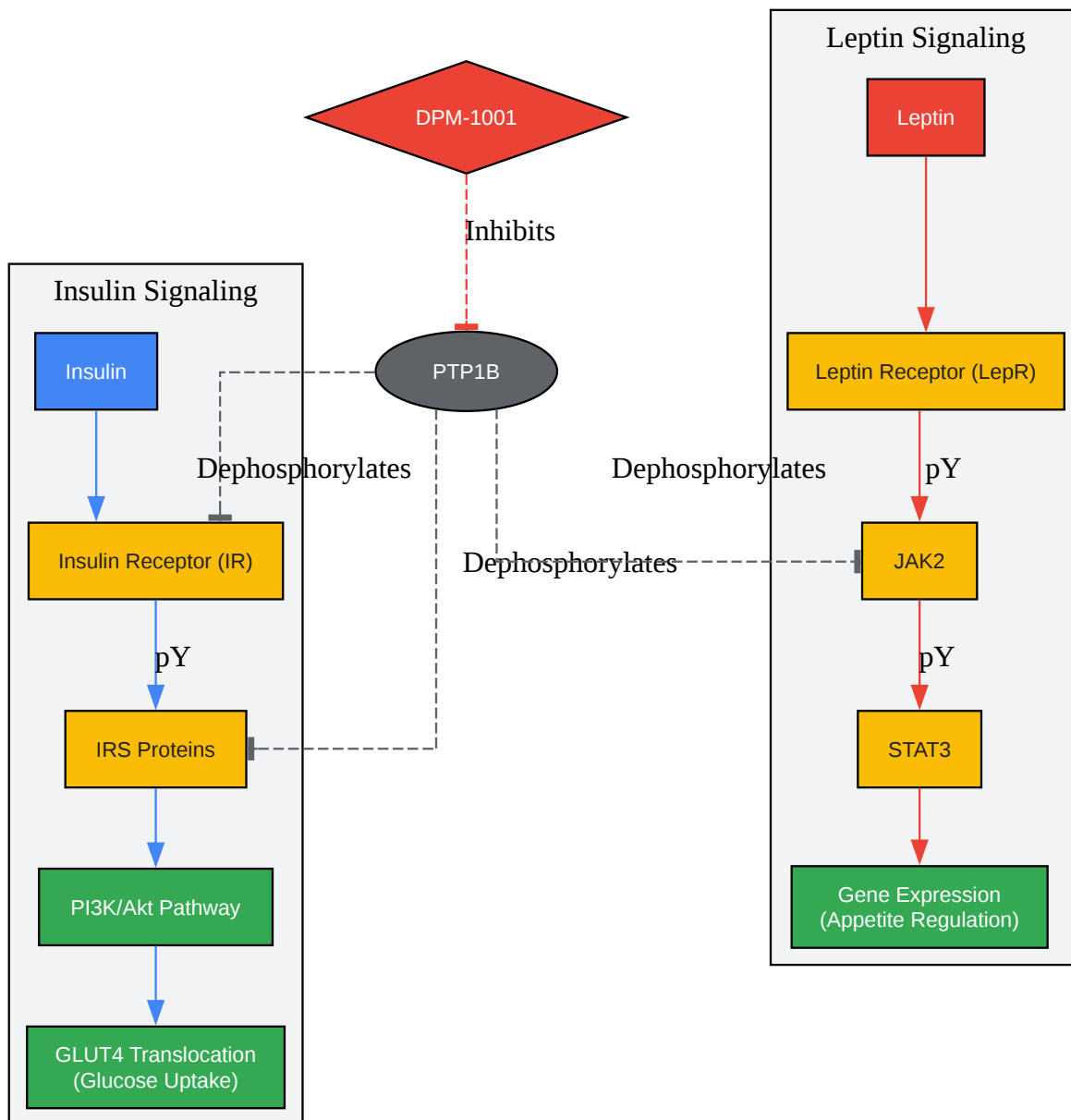
- Purified recombinant phosphatase (e.g., PTP1B, TCPTP)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)
- Substrate: p-nitrophenyl phosphate (pNPP)
- Inhibitor Compound (e.g., **DPM-1001 trihydrochloride**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

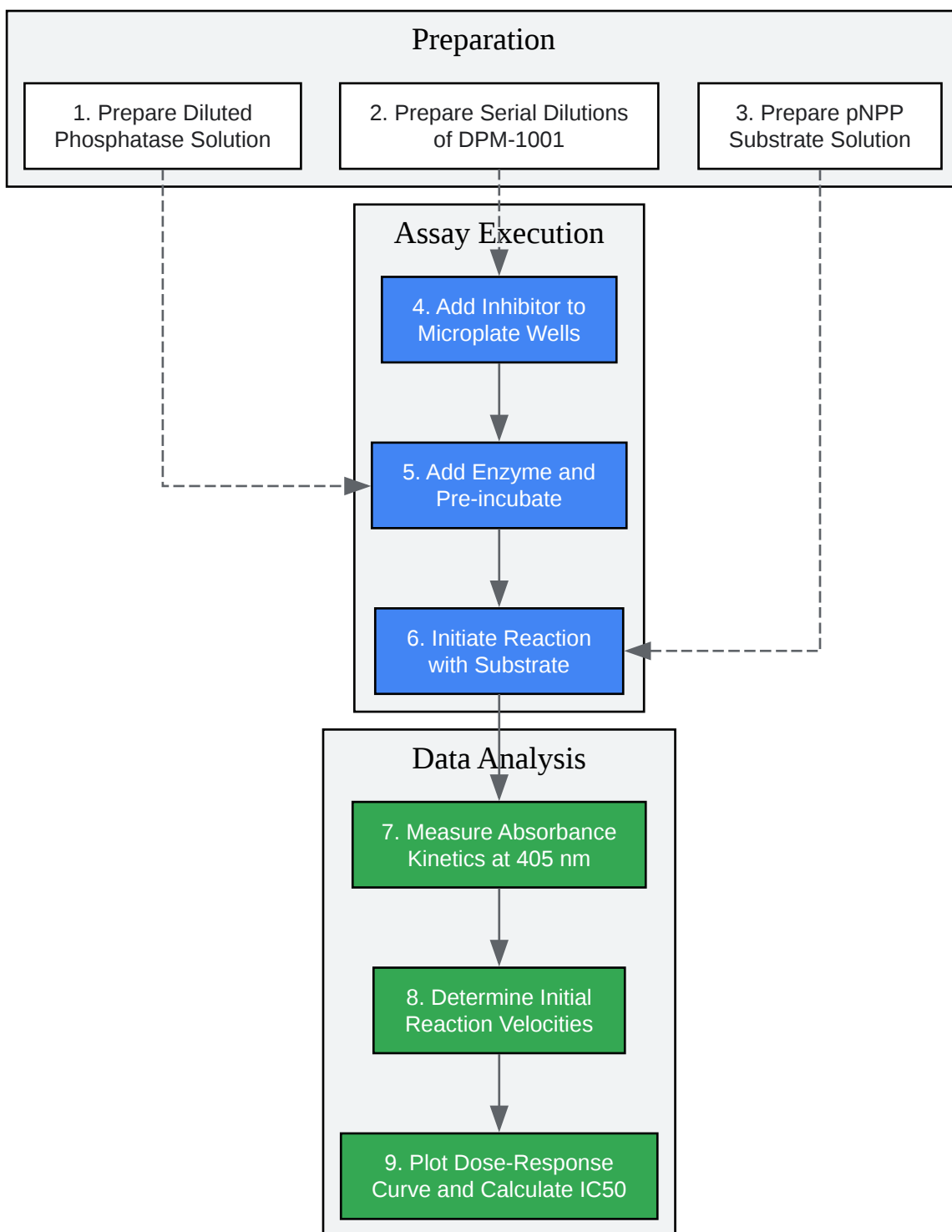
Procedure:

- **Enzyme Preparation:** Dilute the purified phosphatase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- **Inhibitor Preparation:** Prepare a series of dilutions of the inhibitor compound in the assay buffer. It is common to perform a 10-point dose-response curve with 3-fold serial dilutions.
- **Assay Reaction:** a. To each well of a 96-well plate, add 20 μ L of the diluted inhibitor solution. For control wells (no inhibitor), add 20 μ L of assay buffer with the corresponding concentration of the inhibitor solvent. b. Add 60 μ L of the diluted enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 μ L of the pNPP substrate solution to each well. The final concentration of pNPP should be at or near the K_m value for the specific phosphatase.
- **Data Acquisition:** a. Immediately after adding the substrate, place the microplate in a microplate reader pre-heated to 37°C. b. Measure the absorbance at 405 nm every minute for 15-30 minutes to monitor the production of p-nitrophenol.
- **Data Analysis:** a. Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. b. Plot the initial velocity as a function of the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing the PTP1B Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.





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